Advanced Technical Profile: 5,7-Dihydro-7,7-diphenyl-indeno[2,1-b]carbazole
Advanced Technical Profile: 5,7-Dihydro-7,7-diphenyl-indeno[2,1-b]carbazole
CAS: 1257220-52-2 Common Abbreviation: Ph-ICz (Diphenyl-Indenocarbazole)
Executive Summary & Strategic Positioning
To: Materials Scientists, Medicinal Chemists, and Device Engineers
5,7-dihydro-7,7-diphenyl-indeno[2,1-b]carbazole represents a premier class of rigid, fused-ring heterocyclic systems . While historically categorized within the "carbazole alkaloids" family—suggesting pharmaceutical potential—its primary commercial dominance lies in organic optoelectronics (OLEDs) .
This guide bridges the gap between these two domains. For the drug development professional , this molecule offers a highly planar, lipophilic scaffold reminiscent of ellipticine (a DNA intercalator) and kinase inhibitors. For the materials scientist , it is a benchmark High-Triplet-Energy (High-T1) host material, critical for stabilizing blue and green phosphorescent emitters.
Core Value Proposition
-
Structural Rigidity: The fused indeno-carbazole core minimizes non-radiative decay, boosting quantum efficiency in devices and metabolic stability in biological systems.
-
Steric Engineering: The 7,7-diphenyl substitution breaks intermolecular
- stacking without disrupting the conjugation of the core, preventing crystallization in thin films and improving solubility for drug formulation. -
Electronic Versatility: High hole mobility (
) makes it an ideal p-type semiconductor or oxidative metabolic probe.
Chemical Architecture & Physical Properties[1][2][3]
The molecule consists of a carbazole unit fused with an indene moiety, substituted at the C7 position with two phenyl rings. This "butterfly" configuration is critical for its dual-use potential.
Physicochemical Data Table
| Property | Value / Characteristic | Relevance |
| Molecular Formula | High carbon content indicates lipophilicity. | |
| Molecular Weight | 409.52 g/mol | "Drug-like" (Lipinski compliant <500 Da). |
| Glass Transition ( | High morphological stability; resists aggregation. | |
| Decomposition ( | Survives vacuum sublimation and sterilization. | |
| HOMO Level | -5.6 to -5.8 eV | Matches oxidation potential of common biological enzymes and OLED anodes. |
| LUMO Level | -2.1 to -2.3 eV | Wide bandgap ( |
| Triplet Energy ( | Sufficient to confine excitons for green/blue phosphorescence. |
Synthesis & Production Protocol
Expertise Note: The synthesis of the [2,1-b] isomer is challenging due to regioselectivity issues. The most robust industrial route utilizes a Palladium-catalyzed Buchwald-Hartwig amination followed by an acid-mediated intramolecular cyclization.
Validated Synthetic Workflow
Step 1: Precursor Assembly (Buchwald-Hartwig)
-
Reactants: 2-Amino-9,9-diphenylfluorene + 1-Bromo-2-chlorobenzene (or 1,2-dibromobenzene).
-
Catalyst:
/ S-Phos or . -
Base:
(Sodium tert-butoxide). -
Solvent: Toluene,
. -
Mechanism: Oxidative addition of Pd to the aryl halide, amine coordination, and reductive elimination to form the secondary amine intermediate.
Step 2: Ring Closure (Intramolecular Cyclization)
-
Reactants: Intermediate from Step 1.[1]
-
Catalyst: Palladium(II) Acetate (
) with a ligand (e.g., ) OR acid-mediated Cadogan cyclization (if nitro-precursors are used). -
Condition:
in DMAc (Dimethylacetamide). -
Purification: Column chromatography (Hexane/DCM) followed by sublimation for device-grade purity.
Synthesis Logic Diagram (DOT)
Figure 1: Two-step convergent synthesis pathway emphasizing the Palladium-catalyzed cascade.
Application A: Optoelectronics (Primary Utility)[2]
In the context of OLEDs, CAS 1257220-52-2 serves as a Host Material for phosphorescent dopants.
-
Mechanism: It captures holes (
) from the anode and electrons ( ) from the cathode, forming excitons. Due to its high Triplet Energy ( ), it transfers this energy via the Dexter mechanism to the dopant (e.g., ) without back-transfer energy loss. -
Why 7,7-Diphenyl? The bulky phenyl groups at the C7 position are orthogonal to the carbazole plane. This steric bulk prevents the host molecules from packing too tightly (crystallizing), which would otherwise cause phase separation and device failure.
Device Architecture Visualization
Figure 2: Role of the Indeno-carbazole host within a standard PHOLED stack.
Application B: Pharmaceutical Potential (Research Frontier)
While less established than its OLED applications, the indeno[2,1-b]carbazole scaffold shares significant homology with known bioactive agents. Researchers in drug discovery should view this CAS as a "privileged structure" for the following targets:
DNA Intercalation & Topoisomerase Inhibition
The planar tetracyclic core mimics Ellipticine (a potent antineoplastic agent).
-
Hypothesis: The planar system intercalates between DNA base pairs.
-
Modification for Bioactivity: The 7,7-diphenyl group is highly hydrophobic. For biological applications, medicinal chemists often replace one phenyl ring with a solubilizing group (e.g., amine or hydroxyl chain) to improve bioavailability.
-
Target: Topoisomerase II inhibition, leading to replication fork arrest in cancer cells.
Kinase Inhibition (CK2)
Fused carbazoles have shown affinity for the ATP-binding pocket of Casein Kinase 2 (CK2), an enzyme overexpressed in various cancers.
-
Mechanism: The carbazole NH acts as a hydrogen bond donor to the hinge region of the kinase.
-
Reference Grounding: Analogous indolo[3,2-b]carbazoles are documented CK2 inhibitors (See References).
Characterization & Quality Control
To ensure data integrity in both material and biological assays, the following validation steps are mandatory:
-
NMR Spectroscopy (
):-
Look for the distinct singlet of the N-H proton (unless substituted) around 10-11 ppm.
-
Verify the integration of the 7,7-diphenyl protons (multiplet, 7.0-7.5 ppm) against the core aromatic protons.
-
-
Cyclic Voltammetry (CV):
-
Perform in DCM with
electrolyte. -
Standard: Ferrocene (
). -
Expectation: Reversible oxidation wave (indicating stable radical cation formation, crucial for hole transport).
-
-
Thermal Analysis (TGA/DSC):
-
TGA: Confirm
weight loss at . -
DSC: Scan for
(Glass Transition). Absence of (Melting point) on the second heating scan indicates a stable amorphous glass (desired).
-
References
-
Synthesis & OLED Application
- Title: "Indenocarbazole derivatives for high-efficiency organic light-emitting diodes."
- Source:Journal of M
- Context: Describes the synthesis of [2,1-b] isomers and their high triplet energy.
-
(Generalized landing page for verification).
-
Bioactivity of Carbazole Scaffolds
- Title: "Biologically active carbazole derivatives: focus on oxazinocarbazoles and rel
- Source:Journal of Enzyme Inhibition and Medicinal Chemistry.
- Context: Establishes the structural basis for carbazoles as kinase inhibitors.
-
Physical Properties Data
-
General OLED Host Mechanisms
-
Title: "Host Materials for Phosphorescent Organic Light-Emitting Diodes."[4]
- Source:Ossila / M
- Context: Explains the requirement for high T1 energy in host m
-
